4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile

Purity specification Quality control Reference standard

4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile (CAS 80036-88-0) is a polyfunctional aromatic nitrile featuring a primary amino group, a methoxy substituent, and an ethylsulfonyl moiety on a benzonitrile core (C10H12N2O3S, MW 240.28 g/mol). The compound is classified as a substituted benzonitrile and is primarily recognized as a process-related impurity of the antipsychotic agent amisulpride, making it an essential reference standard for pharmaceutical quality control.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
CAS No. 80036-88-0
Cat. No. B12681636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile
CAS80036-88-0
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=C(C(=C1)C#N)OC)N
InChIInChI=1S/C10H12N2O3S/c1-3-16(13,14)10-4-7(6-11)9(15-2)5-8(10)12/h4-5H,3,12H2,1-2H3
InChIKeyQIKUGMIMJGCHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile (CAS 80036-88-0) for Procurement: Core Identity and Physicochemical Baseline


4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile (CAS 80036-88-0) is a polyfunctional aromatic nitrile featuring a primary amino group, a methoxy substituent, and an ethylsulfonyl moiety on a benzonitrile core (C10H12N2O3S, MW 240.28 g/mol) . The compound is classified as a substituted benzonitrile and is primarily recognized as a process-related impurity of the antipsychotic agent amisulpride, making it an essential reference standard for pharmaceutical quality control . The structural arrangement confers a computed lipophilicity (XLogP = 1.1) and a topological polar surface area of 102 Ų, which position it within a narrow property window not fully replicated by its closest carboxylic acid or amide analogs [1].

Why 4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile Cannot Be Interchanged with Carboxylic Acid or Amide Analogs in Critical Applications


Direct substitution of the nitrile group with a carboxylic acid (CAS 71675-87-1) or amide changes the compound's reactivity profile, hydrogen-bonding capacity, and regulatory identity. In pharmaceutical impurity profiling, a structural mismatch invalidates analytical method validation because chromatographic retention times, mass spectral fragmentation, and detector response factors are compound-specific [1]. In synthetic chemistry, the nitrile serves as a non-protic, metabolically stable bioisostere that can be selectively reduced to the corresponding amine or converted to tetrazole, transformations that are impossible with the acid derivative [2]. These functional disparities make the nitrile form uniquely required for its designated role as both an impurity marker and a synthetic building block.

Quantitative Differentiation Evidence: 4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile vs. Closest Analogs


Purity Specification Differentiation: Nitrile vs. Carboxylic Acid Analog

The target compound is commercially supplied with a purity of ≥95% (HPLC) [1]. In contrast, the corresponding 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS 71675-87-1) is typically offered at >98.0% (HPLC) . The 3% purity difference reflects distinct synthetic routes and purification requirements, and for impurity profiling, the ≥95% grade is sufficient to meet regulatory thresholds for related-substance testing where acceptance criteria are ≤0.15% for unspecified impurities [2].

Purity specification Quality control Reference standard

Lipophilicity and Permeability Prediction: Nitrile vs. Carboxylic Acid Analog

The computed XLogP for the target nitrile is 1.1, whereas the carboxylic acid analog is predicted to have XLogP ≈ -1.0 due to the ionizable carboxyl group [1]. This 2.1 log-unit difference translates to an approximately 126-fold higher octanol-water partition coefficient for the nitrile, suggesting superior passive membrane permeability and potential for central nervous system penetration if used as a pharmaceutical intermediate [2].

Lipophilicity XLogP Permeability Drug-likeness

Functional Group Reactivity: Nitrile as a Versatile Synthetic Handle Not Available in Acid or Amide Analogs

The nitrile group in the target compound can be selectively reduced to a primary amine with LiAlH4 (typical yield 85–95%) or hydrolyzed to the corresponding acid/amide under controlled conditions [1]. The carboxylic acid analog cannot undergo these transformations directly. Specifically, the Schwarz Pharma patent (US 6,331,628) demonstrates that the 4-aminobenzonitrile scaffold is essential for subsequent sulfonylation and elaboration into vanilloid receptor antagonists—a reaction sequence that would fail with a pre-existing acid [2].

Nitrile reduction Tetrazole synthesis Bioisostere

Specific Identity as an Amisulpride Impurity Marker for Regulatory Compliance

The compound is explicitly listed as an amisulpride process-related impurity and is required for analytical method validation under ICH Q3A/Q3B guidelines . The European Pharmacopoeia recognizes distinct impurity entities: the nitrile (target compound) and the carboxylic acid (EP Impurity E, CAS 71675-87-1) are separately specified because they exhibit different retention times (RT), relative response factors (RRF), and mass transitions under HPLC-MS conditions [1]. Using the wrong impurity standard leads to misidentification and potential batch rejection.

Impurity profiling Amisulpride Pharmacopeial standard Quality control

Optimal Procurement and Application Scenarios for 4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile


Pharmaceutical Quality Control: Amisulpride Impurity Reference Standard

This compound serves as a process-specific impurity marker for amisulpride drug substance testing. QC laboratories performing HPLC or LC-MS analysis under EP/USP monographs require the exact nitrile impurity to establish system suitability, determine relative retention times, and quantify impurity levels against a validated calibration curve . Substitution with the carboxylic acid analog (EP Impurity E) would yield incorrect retention times and response factors, compromising batch release decisions.

Medicinal Chemistry: Nitrile Bioisostere for Lead Optimization

In structure–activity relationship (SAR) campaigns targeting CNS receptors, the nitrile group serves as a non-classical bioisostere for carboxylic acids and amides, offering improved passive permeability (predicted 126-fold higher than the acid counterpart) while avoiding the metabolic liabilities of esters [1]. The Schwarz Pharma patent exemplifies its use as a key intermediate in vanilloid receptor antagonist programs, where the cyano group is essential for downstream functionalization.

Synthetic Methodology Development: Orthogonal Functional Group Manipulation

The simultaneous presence of a primary amine, a nitrile, and an ethylsulfonyl group on the same aromatic ring provides a platform for investigating chemoselective transformations. Researchers can exploit the nitrile for reduction to amine or tetrazole formation, while the sulfonyl group acts as a meta-directing, electron-withdrawing substituent that modulates ring electrophilicity [2]. This polyfunctional array is not replicated in the carboxylic acid or amide analogs.

Chemical Process Development: Intermediate for Sulfonamide-Based Active Pharmaceutical Ingredients

The compound's 4-aminobenzonitrile core is directly amenable to sulfonylation chemistry described in US 6,331,628, enabling the construction of sulfonamide-linked pharmacophores. This positions the nitrile as a preferred starting material for process chemistry groups developing new chemical entities that require a sulfonamide linkage to a benzonitrile scaffold.

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